2-amino-5-[(4-nitrophenyl)sulfanyl]-6-phenyl-4-(pyridin-3-yl)-4H-pyran-3-carbonitrile
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Overview
Description
2-amino-5-[(4-nitrophenyl)sulfanyl]-6-phenyl-4-(pyridin-3-yl)-4H-pyran-3-carbonitrile is a complex organic compound with a unique structure that includes a pyran ring, a pyridine ring, and various functional groups such as amino, nitro, and sulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-[(4-nitrophenyl)sulfanyl]-6-phenyl-4-(pyridin-3-yl)-4H-pyran-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes, malononitrile, and thiophenols under basic conditions. The reaction is usually carried out in a solvent such as ethanol, with a base like piperidine to catalyze the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-amino-5-[(4-nitrophenyl)sulfanyl]-6-phenyl-4-(pyridin-3-yl)-4H-pyran-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using common reducing agents like hydrogen in the presence of a catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while nucleophilic substitution could introduce various functional groups at the amino position.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Medicine: Its potential pharmacological properties could be explored for the development of new therapeutic agents.
Industry: The compound could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-amino-5-[(4-nitrophenyl)sulfanyl]-6-phenyl-4-(pyridin-3-yl)-4H-pyran-3-carbonitrile involves its interaction with specific molecular targets. The compound’s various functional groups allow it to bind to enzymes or receptors, potentially inhibiting or activating specific biochemical pathways. For example, the nitro group could participate in redox reactions, while the amino group could form hydrogen bonds with target proteins .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-4-(4-nitrophenyl)-6-phenyl-4H-pyran-3-carbonitrile
- 2-amino-5-[(4-methylphenyl)sulfanyl]-6-phenyl-4-(pyridin-3-yl)-4H-pyran-3-carbonitrile
Uniqueness
The uniqueness of 2-amino-5-[(4-nitrophenyl)sulfanyl]-6-phenyl-4-(pyridin-3-yl)-4H-pyran-3-carbonitrile lies in its combination of functional groups and structural features. The presence of both a nitro group and a sulfanyl group in the same molecule provides unique reactivity and potential for diverse applications. Additionally, the pyran and pyridine rings contribute to the compound’s stability and ability to interact with various biological targets .
Properties
IUPAC Name |
2-amino-5-(4-nitrophenyl)sulfanyl-6-phenyl-4-pyridin-3-yl-4H-pyran-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N4O3S/c24-13-19-20(16-7-4-12-26-14-16)22(31-18-10-8-17(9-11-18)27(28)29)21(30-23(19)25)15-5-2-1-3-6-15/h1-12,14,20H,25H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWCRWJZNXVXLFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(C(=C(O2)N)C#N)C3=CN=CC=C3)SC4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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